molecular formula C23H24N6O5 B13424457 N-(2-aminoethyl)-2-[4-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]diazenyl]phenoxy]acetamide

N-(2-aminoethyl)-2-[4-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]diazenyl]phenoxy]acetamide

Cat. No.: B13424457
M. Wt: 464.5 g/mol
InChI Key: JIJUFZPRPOKAAQ-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-2-[4-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]diazenyl]phenoxy]acetamide is a complex organic compound that features a variety of functional groups, including an amide, an azo group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-2-[4-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]diazenyl]phenoxy]acetamide typically involves multiple steps:

    Formation of the Isoindole Derivative: The synthesis begins with the preparation of the isoindole derivative, which involves the cyclization of a suitable precursor.

    Introduction of the Azo Group: The azo group is introduced through a diazotization reaction, where an aromatic amine is converted into a diazonium salt and then coupled with the isoindole derivative.

    Attachment of the Piperidine Ring: The piperidine ring is incorporated through a nucleophilic substitution reaction.

    Formation of the Final Compound: The final step involves the coupling of the intermediate with 2-(2-aminoethyl)phenoxyacetic acid under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the azo group can yield the corresponding amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Amines.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-2-[4-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]diazenyl]phenoxy]acetamide would depend on its specific application. For instance, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-aminoethyl)-2-[4-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]diazenyl]phenoxy]ethanamide: A closely related compound with a similar structure but different functional groups.

    N-(2-aminoethyl)-2-[4-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]diazenyl]phenoxy]propionamide: Another analog with variations in the acyl chain.

Uniqueness

The uniqueness of N-(2-aminoethyl)-2-[4-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]diazenyl]phenoxy]acetamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C23H24N6O5

Molecular Weight

464.5 g/mol

IUPAC Name

N-(2-aminoethyl)-2-[4-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]diazenyl]phenoxy]acetamide

InChI

InChI=1S/C23H24N6O5/c24-10-11-25-21(31)13-34-15-6-4-14(5-7-15)27-28-18-3-1-2-16-17(18)12-29(23(16)33)19-8-9-20(30)26-22(19)32/h1-7,19H,8-13,24H2,(H,25,31)(H,26,30,32)

InChI Key

JIJUFZPRPOKAAQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N=NC4=CC=C(C=C4)OCC(=O)NCCN

Origin of Product

United States

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